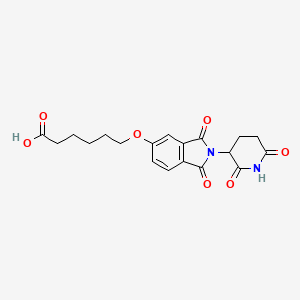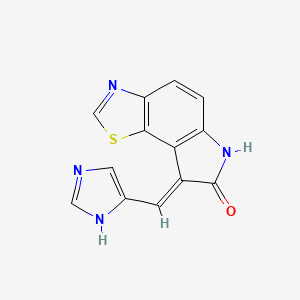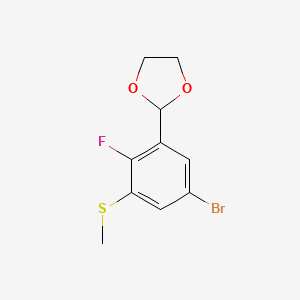
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated phenyl group with a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromine, fluorine, and methylthio groups. One common method involves the reaction of 5-bromo-2-fluoro-3-(methylthio)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted aromatic compounds with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring.
Uniqueness
The uniqueness of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane lies in its specific combination of substituents and the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrFO2S |
|---|---|
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluoro-3-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO2S/c1-15-8-5-6(11)4-7(9(8)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
Clé InChI |
HDQJHTCBSGZQIN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1F)C2OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


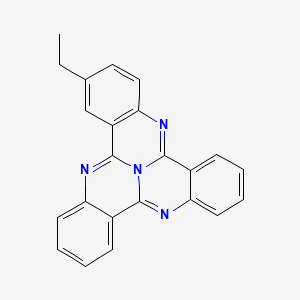
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
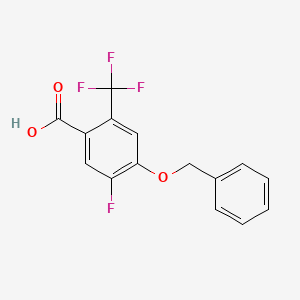
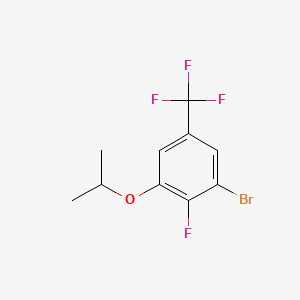
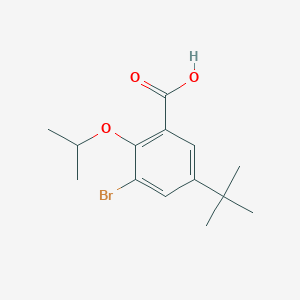
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
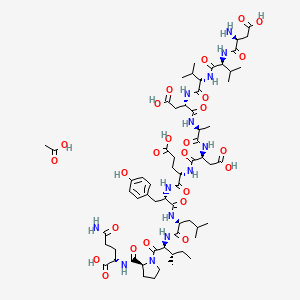
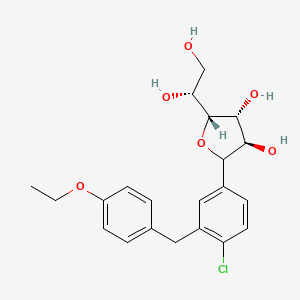
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
